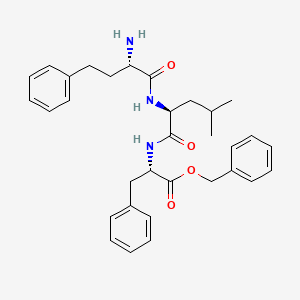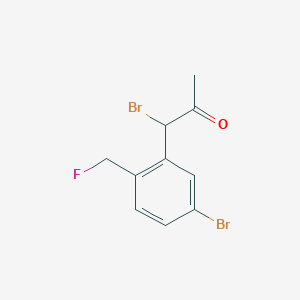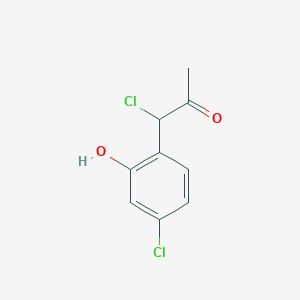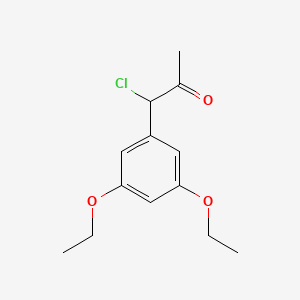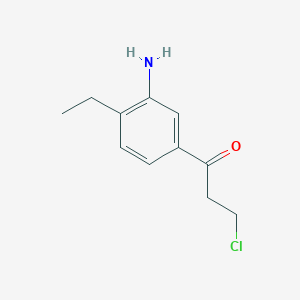![molecular formula C10H13Cl2NO3S B14051752 (1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B14051752.png)
(1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a chiral oxidizing agent widely used in organic synthesis. It is known for its high enantioselectivity and efficiency in various chemical reactions. The compound has the molecular formula C10H13Cl2NO3S and a molecular weight of 298.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine typically involves the reaction of camphor derivatives with sulfonyl chlorides and subsequent oxidation. One common method includes the reaction of camphor with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then reacted with an amine to form the sulfonamide. The final step involves the oxidation of the sulfonamide to form the oxaziridine ring .
Industrial Production Methods: Industrial production methods for (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine primarily undergoes oxidation reactions. It is known for its ability to transfer oxygen atoms to various substrates, making it a valuable reagent in organic synthesis .
Common Reagents and Conditions: Common reagents used in reactions with (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine include alkenes, sulfides, and amines. The reactions typically occur under mild conditions, often at room temperature, and in the presence of solvents such as dichloromethane or chloroform .
Major Products Formed: The major products formed from reactions with (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine include epoxides, sulfoxides, and N-oxides. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .
Scientific Research Applications
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine has a wide range of applications in scientific research. In chemistry, it is used as a chiral oxidizing agent to introduce oxygen atoms into various substrates with high enantioselectivity. In biology, it is used to study oxidative stress and its effects on biological systems. In medicine, it is used in the synthesis of chiral drugs and other bioactive compounds. In industry, it is used in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine involves the transfer of an oxygen atom to a substrate. The oxaziridine ring is highly strained, making it a reactive species that readily transfers oxygen to nucleophilic substrates. This reaction is facilitated by the electron-withdrawing effects of the dichlorocamphoryl and sulfonyl groups, which stabilize the transition state and increase the reactivity of the oxaziridine ring .
Comparison with Similar Compounds
Similar compounds to (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine include other oxaziridines such as (−)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine and (10-Camphorsulfonyl)oxaziridine. These compounds also function as chiral oxidizing agents but differ in their enantioselectivity and reactivity. (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is unique in its high enantioselectivity and efficiency in transferring oxygen atoms to various substrates .
Properties
Molecular Formula |
C10H13Cl2NO3S |
|---|---|
Molecular Weight |
298.19 g/mol |
IUPAC Name |
(1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6?,8-,10+,13?/m0/s1 |
InChI Key |
HAMBQYFZDBYWHU-PIPJVXBOSA-N |
Isomeric SMILES |
CC1(C2CC[C@]13CS(=O)(=O)N4[C@@]3(C2(Cl)Cl)O4)C |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


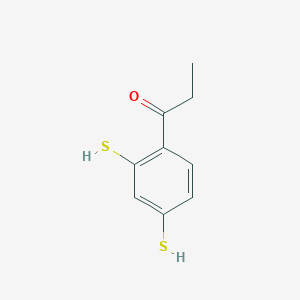
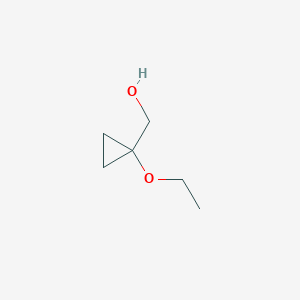
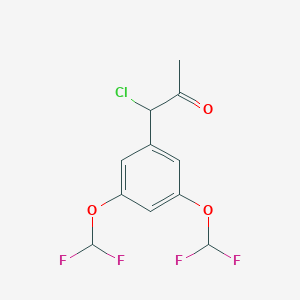
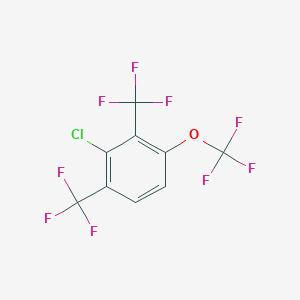
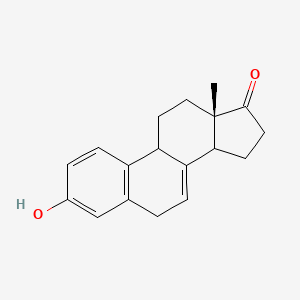

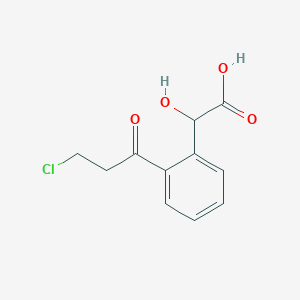
![n-(6-Ethoxybenzo[d]thiazol-2-yl)-1h-imidazole-1-carbothioamide](/img/structure/B14051706.png)
![4-((4-((2-([1,1'-biphenyl]-4-yl)-2-oxoacetaMido)Methyl)phenyl)aMino)-2,2-diMethyl-4-oxobutanoic acid](/img/structure/B14051708.png)
